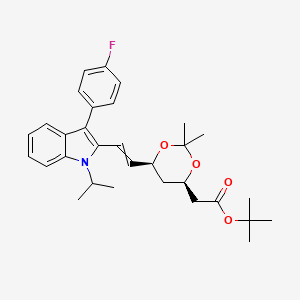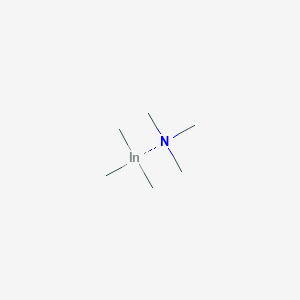
(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester is a derivative of fluvastatin, a synthetic lipid-lowering agent. This compound is characterized by its unique acetonide and tert-butyl ester groups, which enhance its stability and bioavailability. Fluvastatin itself is a member of the statin class of drugs, which are widely used to lower cholesterol levels and prevent cardiovascular diseases.
Aplicaciones Científicas De Investigación
(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and acetonide formation reactions.
Biology: The compound is studied for its potential effects on cellular cholesterol metabolism and its role in inhibiting HMG-CoA reductase.
Medicine: Research focuses on its potential as a lipid-lowering agent and its effects on cardiovascular health.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Target of Action
The primary target of (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester is the enzyme hydroxyl methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the synthesis of cholesterol in the body .
Mode of Action
The compound acts as a competitive inhibitor of HMG-CoA reductase . By binding to the enzyme, it prevents the conversion of HMG-CoA to mevalonate, a necessary step in cholesterol synthesis .
Biochemical Pathways
The inhibition of HMG-CoA reductase disrupts the mevalonate pathway, leading to a decrease in the production of cholesterol . This results in a reduction of low-density lipoprotein cholesterol (LDL-C) in the plasma, thereby reducing the risk of atherosclerosis and the incidence of coronary heart diseases .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of cholesterol synthesis. By inhibiting HMG-CoA reductase, the compound decreases the production of mevalonate, leading to a decrease in cholesterol synthesis . This results in a reduction of LDL-C in the plasma, which can lower the risk of atherosclerosis and coronary heart diseases .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The biochemical properties of (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester are largely determined by its interactions with various enzymes and proteins. Carbonyl reductases have shown excellent activity for the biosynthesis of this compound .
Cellular Effects
It is known that fluvastatin, a related compound, can effectively lower the level of low-density lipoprotein cholesterol in plasma, thereby reducing the risk of atherosclerosis and the incidence of coronary heart diseases .
Molecular Mechanism
It is known that fluvastatin, a related compound, competitively binds to hydroxyl methylglutaryl coenzyme A (HMG-CoA) reductase and inhibits the synthesis of mevalonate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the acetonide group and the esterification to introduce the tert-butyl ester group.
Formation of Acetonide Group: The acetonide group is introduced by reacting the diol precursor with acetone in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Esterification: The tert-butyl ester group is introduced by reacting the carboxylic acid intermediate with tert-butyl alcohol in the presence of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base, such as triethylamine (TEA), to facilitate substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and various substituted esters or amides, depending on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Atorvastatin: Another statin with a similar mechanism of action but different chemical structure.
Simvastatin: A statin that is structurally similar but lacks the acetonide and tert-butyl ester groups.
Rosuvastatin: A statin with a different side chain structure, leading to different pharmacokinetic properties.
Uniqueness
(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester is unique due to its acetonide and tert-butyl ester groups, which enhance its stability and bioavailability compared to other statins. These modifications may result in improved therapeutic efficacy and reduced side effects.
Propiedades
IUPAC Name |
tert-butyl 2-[(4R,6S)-6-[(E)-2-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38FNO4/c1-20(2)33-26-11-9-8-10-25(26)29(21-12-14-22(32)15-13-21)27(33)17-16-23-18-24(36-31(6,7)35-23)19-28(34)37-30(3,4)5/h8-17,20,23-24H,18-19H2,1-7H3/b17-16+/t23-,24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKLFNQKKUKAQS-KAAYJFPCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC3CC(OC(O3)(C)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H]3C[C@@H](OC(O3)(C)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2E)-2-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyrrol-5-yl]-2-[(5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-ylidene]acetonitrile](/img/structure/B1140887.png)
![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1140888.png)
